![molecular formula C18H21N3O2S B2941600 2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone CAS No. 626222-45-5](/img/structure/B2941600.png)
2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
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Overview
Description
The compound “2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone” is a complex organic molecule. It contains a pyridazinone ring, which is a type of heterocyclic compound. Pyridazinones are known for their diverse pharmacological activities . The compound also contains a methoxyphenyl group and a piperidinyl group, which are common in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Important features would likely include the pyridazinone ring, the methoxyphenyl group, and the piperidinyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. Pyridazinones, in general, can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would depend on its exact structure. These properties could be determined through experimental testing .Scientific Research Applications
Antihypertensive Activity
Pyridazinone derivatives have been recognized for their potential in treating hypertension. The structural flexibility of these compounds allows for the design of specific antihypertensive agents that can target different pathways involved in blood pressure regulation. The incorporation of the methoxyphenyl group may enhance the binding affinity to angiotensin-converting enzyme (ACE) or other targets, providing a promising avenue for the development of new antihypertensive drugs .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of pyridazinone derivatives stem from their ability to modulate the inflammatory response. They can act on various inflammatory mediators and enzymes, such as cyclooxygenase (COX), which are pivotal in the pain pathway and inflammation process. This makes them valuable candidates for the development of new anti-inflammatory and pain relief medications .
Cardiotonic Properties
Pyridazinones have shown cardiotonic activity, which refers to their ability to increase the force of heart contractions without necessarily affecting the heart rate. This property is particularly beneficial in the treatment of heart failure, where improving the heart’s pumping efficiency is crucial. Research into the cardiotonic effects of pyridazinone derivatives could lead to novel treatments for cardiac insufficiency .
Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of pyridazinone derivatives. They may exert their effects by influencing insulin release or by enhancing insulin sensitivity in peripheral tissues. The exploration of these compounds in the context of diabetes management could open up new possibilities for therapeutic interventions .
Anticonvulsant Activity
The structural diversity of pyridazinones allows for the modulation of central nervous system (CNS) targets, which can be exploited for anticonvulsant purposes. These compounds may interact with neurotransmitter systems or ion channels to stabilize neuronal activity and prevent seizures, making them interesting candidates for epilepsy treatment .
Antimicrobial and Antiviral Applications
Pyridazinone derivatives have also been reported to possess antimicrobial and antiviral activities. Their mechanism of action could involve the disruption of microbial cell walls or interference with viral replication processes. The development of new antimicrobial and antiviral agents based on pyridazinone scaffolds could be particularly valuable in the face of rising antibiotic resistance .
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE by inhibiting their activity . This inhibition increases the levels of acetylcholine in the brain, which can help improve cognitive functions . The compound with the best AChE activity was found to show competitive inhibition .
Biochemical Pathways
By inhibiting AChE and BChE, the compound affects the cholinergic transmission pathway . This pathway is involved in many cognitive functions, and its impairment is associated with neurodegenerative diseases like Alzheimer’s .
Result of Action
The inhibition of AChE and BChE by the compound leads to an increase in acetylcholine levels . This can result in improved cognitive functions, making the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s .
Future Directions
properties
IUPAC Name |
2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-23-15-7-5-14(6-8-15)16-9-10-17(20-19-16)24-13-18(22)21-11-3-2-4-12-21/h5-10H,2-4,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVATHRHERTEFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone |
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